

# Total Synthesis Strategies for Microgrewiapine A: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Microgrewiapine A*

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## Introduction

**Microgrewiapine A** is a piperidine alkaloid natural product that has garnered interest within the scientific community due to its potential biological activities. This document provides a detailed overview of the total synthesis strategies developed for this complex molecule, with a primary focus on the first successful asymmetric total synthesis. These notes are intended to serve as a comprehensive resource, offering detailed experimental protocols for key chemical transformations and a summary of the quantitative data associated with the synthesis. The logical flow and key transformations of the synthetic routes are also visualized through detailed diagrams.

## Comparative Summary of the Total Synthesis of (-)-(2S,3R,6S)-Microgrewiapine A

The first total synthesis of **Microgrewiapine A** was accomplished by Macha and Ha, providing a stereocontrolled route to the natural product.<sup>[1]</sup> The synthesis commenced from a commercially available chiral aziridine-2-carboxylate and strategically constructed the piperidine core and its stereocenters, followed by the installation of the characteristic polyene side chain.

Parameter	Macha and Ha Synthesis
Starting Material	Chiral (2S)-1-((S)- $\alpha$ -methylbenzyl)aziridine-2-carboxylate
Total Number of Steps	12
Overall Yield	~15%
Key Reactions	Reductive Aziridine Ring Opening, Intramolecular N-Alkylation, Julia-Kocienski Olefination
Stereochemical Control	Substrate-controlled and reagent-controlled transformations

## Synthetic Strategy and Key Transformations

The overall strategy for the synthesis of (-)-(2S,3R,6S)-**Microgrewiapipe A** is depicted below. The synthesis begins with the elaboration of the chiral aziridine starting material, followed by the key cyclization to form the piperidine ring, and culminates in the attachment of the side chain.

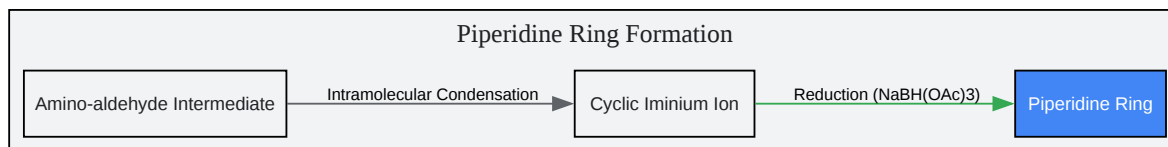


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Caption: Overall synthetic strategy for (-)-**Microgrewiapipe A**.

## Key Reaction 1: Reductive Ring Opening of Aziridine and Intramolecular N-Alkylation

A cornerstone of this synthesis is the construction of the 2,6-disubstituted piperidine core. This is achieved through a sequence involving the reductive opening of the activated aziridine ring, which unmask a primary amine, followed by an intramolecular N-alkylation (reductive amination) to form the six-membered ring. This key transformation establishes the relative stereochemistry at the C2 and C6 positions of the piperidine ring.

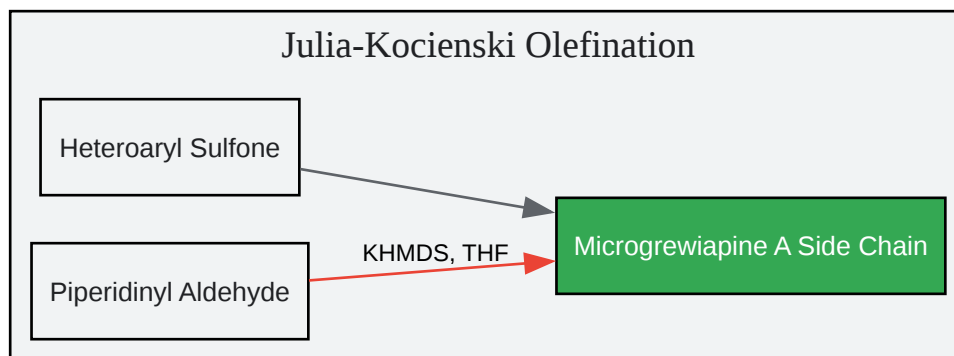


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Caption: Intramolecular reductive amination for piperidine synthesis.

## Key Reaction 2: Julia-Kocienski Olefination

The introduction of the (1'E,3'E,5'E)-deca-1,3,5-trienyl side chain at the C6 position of the piperidine core is accomplished via a Julia-Kocienski olefination.<sup>[2][3][4][5][6][7]</sup> This powerful and stereoselective olefination method involves the reaction of an aldehyde with a heteroaryl sulfone. In this synthesis, the aldehyde derived from the piperidine core is coupled with a suitable sulfone to furnish the desired triene with high E-selectivity.



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Caption: Julia-Kocienski olefination for side chain installation.

## Experimental Protocols

The following are detailed experimental protocols for the key transformations in the total synthesis of (-)-(2S,3R,6S)-**Microgrewiapine A**, based on the work of Macha and Ha.

## Protocol 1: Synthesis of the Piperidine Core via Intramolecular Reductive Amination

**Step 1: Dihydroxylation and Protection** To a solution of the olefin intermediate (1.0 eq) in a mixture of t-BuOH/H<sub>2</sub>O (4:1, 0.1 M) is added N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO<sub>4</sub>, 2.5 mol %). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of Na<sub>2</sub>SO<sub>3</sub> and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure. The resulting crude diol is then dissolved in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (0.1 M), and 2,6-lutidine (2.0 eq) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) are added at 0 °C. The reaction is stirred at this temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of NaHCO<sub>3</sub> and the aqueous layer is extracted with CH<sub>2</sub>Cl<sub>2</sub>. The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated. The residue is purified by flash column chromatography to afford the protected diol.

**Step 2: Oxidation to Aldehyde** To a solution of the protected diol (1.0 eq) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (0.1 M) is added Dess-Martin periodinane (1.5 eq) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO<sub>3</sub> and Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>. The aqueous layer is extracted with CH<sub>2</sub>Cl<sub>2</sub>. The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated to give the crude aldehyde, which is used in the next step without further purification.

**Step 3: Reductive Amination** The crude aldehyde is dissolved in a 1% solution of acetic acid in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (0.05 M). Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>, 2.0 eq) is added in one portion, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of NaHCO<sub>3</sub> and the aqueous layer is extracted with CH<sub>2</sub>Cl<sub>2</sub>. The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated. The residue is purified by flash column chromatography to yield the desired piperidine core.

## Protocol 2: Julia-Kocienski Olefination for Side Chain Installation

To a solution of the heteroaryl sulfone (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C is added potassium bis(trimethylsilyl)amide (KHMDs, 1.1 eq, 0.5 M in toluene) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. A solution of the piperidiny l aldehyde (1.0 eq) in anhydrous THF (0.2 M) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is quenched with a saturated aqueous solution of NH<sub>4</sub>Cl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (-)-(2S,3R,6S)-

**Microgrewiapine A.**

## Conclusion

The total synthesis of **Microgrewiapine A** by Macha and Ha represents a significant achievement in natural product synthesis. The strategic use of a chiral aziridine precursor allows for the efficient and stereocontrolled construction of the complex piperidine core. The successful application of the Julia-Kocienski olefination for the installation of the sensitive polyene side chain highlights the power of modern synthetic methodologies. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling further investigation into the biological properties of **Microgrewiapine A** and its analogues.

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